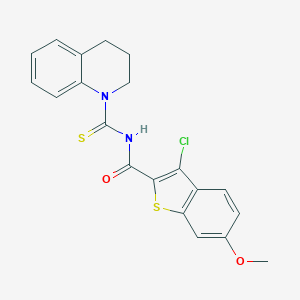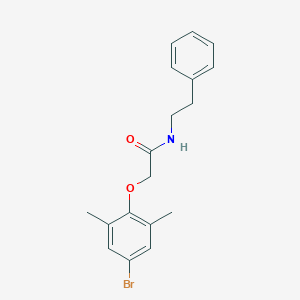
N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as DPA-714, is a novel ligand that is used in the imaging of neuroinflammation. It is a selective ligand for the translocator protein (TSPO), which is upregulated during neuroinflammation. DPA-714 has shown potential in the diagnosis and monitoring of neuroinflammatory diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide involves its binding to TSPO. TSPO is a mitochondrial protein that is involved in the transport of cholesterol into the mitochondria for steroidogenesis. TSPO is also upregulated in activated microglia and astrocytes during neuroinflammation. The binding of this compound to TSPO can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated microglia and astrocytes. In vivo studies have shown that this compound can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide is its selectivity for TSPO. This allows for the specific imaging of neuroinflammation without interference from other proteins or structures. This compound is also non-toxic and has a low affinity for the P-glycoprotein efflux transporter, which can limit its brain penetration. However, one of the limitations of this compound is its relatively low affinity for TSPO compared to other ligands such as PBR28 and PK11195. This can result in lower signal-to-noise ratios and reduced sensitivity in PET imaging.
将来の方向性
There are several future directions for the use of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide in scientific research. One direction is the development of more potent and selective TSPO ligands that can improve the sensitivity and specificity of PET imaging. Another direction is the investigation of the role of neuroinflammation in other neurological disorders such as epilepsy and autism spectrum disorder. This compound may also have potential therapeutic applications in the treatment of neuroinflammatory diseases. Finally, the use of this compound in combination with other imaging modalities such as magnetic resonance imaging (MRI) and optical imaging may provide a more comprehensive understanding of neuroinflammation in vivo.
合成法
The synthesis of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to this compound by reacting it with benzoyl chloride. The final product is purified by column chromatography or recrystallization. The yield of the synthesis is typically around 50%.
科学的研究の応用
N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential use in the imaging of neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, and its detection and monitoring are crucial for the diagnosis and treatment of these diseases. This compound is a selective ligand for TSPO, which is upregulated in activated microglia and astrocytes during neuroinflammation. The binding of this compound to TSPO can be detected by positron emission tomography (PET) imaging, allowing for the visualization and quantification of neuroinflammation in vivo.
特性
分子式 |
C18H17N3O |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C18H17N3O/c1-13-5-3-6-14(2)17(13)20-18(22)15-7-9-16(10-8-15)21-12-4-11-19-21/h3-12H,1-2H3,(H,20,22) |
InChIキー |
XINPJZVAYFSNBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250156.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]](/img/structure/B250157.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250158.png)
![2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250161.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-ethylphenoxy)acetamide]](/img/structure/B250162.png)
![1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine](/img/structure/B250163.png)
![N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide](/img/structure/B250167.png)
![2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B250169.png)
![N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B250170.png)
![2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250171.png)


![N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B250176.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250180.png)
